N'-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide
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Overview
Description
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety linked to a furan ring through a hydrazide linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide typically involves the condensation of furan-2-carbohydrazide with 1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides or hydrazones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Utilized in the development of fluorescent materials and sensors.
Mechanism of Action
The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In anticancer applications, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide
- N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-cyanoacetohydrazide
- (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide
Uniqueness
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide stands out due to its unique combination of the benzodioxole and furan moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H10N2O4 |
---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C13H10N2O4/c16-13(11-2-1-5-17-11)15-14-7-9-3-4-10-12(6-9)19-8-18-10/h1-7H,8H2,(H,15,16)/b14-7+ |
InChI Key |
KQBUMZVZZXMZPB-VGOFMYFVSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=CO3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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